molecular formula C11H12N2OS2 B3747203 Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

Cat. No.: B3747203
M. Wt: 252.4 g/mol
InChI Key: XRWBPLNYHPXYOS-UHFFFAOYSA-N
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Description

Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a methylsulfanyl group and an ethoxy-substituted methanethione moiety. The imidazopyridine scaffold is renowned for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications . This compound’s synthesis likely involves nucleophilic displacement or thiol-thione exchange, as inferred from analogous procedures in and , which describe similar sulfanyl and imidazopyridine syntheses .

Properties

IUPAC Name

O-ethyl imidazo[1,2-a]pyridin-2-ylmethylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-2-14-11(15)16-8-9-7-13-6-4-3-5-10(13)12-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWBPLNYHPXYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione typically involves multi-step organic synthesis. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of solvents like acetonitrile and heating to facilitate the alkylation and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione moiety to a corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the imidazo[1,2-a]pyridine core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazo[1,2-a]pyridine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-a]pyridine core is known to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication, transcription, and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of imidazopyridine, sulfanyl, and ethoxy-thione groups. Key comparisons with similar compounds are outlined below:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties References
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione Imidazo[1,2-a]pyridine –CH₂S–, –SC(=S)OCH₂CH₃ ~279.3* Electrophilic thione; potential pesticidal/medicinal activity
{[(2-Chloropyridin-4-yl)methyl]sulfanyl}(ethoxy)methanethione Pyridine –CH₂S–, –SC(=S)OCH₂CH₃, –Cl 262.56 Chlorine enhances lipophilicity; used as a synthetic intermediate
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone Imidazo[1,2-a]pyridine –COCH₂–, –S–(4-MeC₆H₄) 338.44 Ketone group enables conjugation; aryl sulfanyl enhances stability
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine –OCH₃, –C≡CPh, –Ph 340.39 Extended π-system via ethynyl group; predicted pKa ~5.1
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone Imidazo[1,2-a]pyridine –COCH₂–, –S–(4-FC₆H₄), –CH₃ 356.43 Fluorine improves bioavailability; specific respiratory toxicity noted

*Calculated based on .

Key Observations:

Electrophilicity : The ethoxy-thione group in the target compound contrasts with ketones (e.g., 1-(2-methylimidazo...) in , which may exhibit lower electrophilicity but greater stability .

Bioactivity : Sulfanyl-linked compounds (e.g., ) are associated with pesticidal and medicinal uses, suggesting the target compound could share similar applications. The thione group may enhance interactions with cysteine residues in enzymes .

Physicochemical Properties : The methoxy and ethynyl groups in ’s compound increase hydrophobicity and conjugation, whereas the target’s ethoxy-thione group balances solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione
Reactant of Route 2
Reactant of Route 2
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

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